5-Fluoro-2-morpholinobenzoic acid 5-Fluoro-2-morpholinobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1096880-75-9
VCID: VC2913002
InChI: InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
SMILES: C1COCCN1C2=C(C=C(C=C2)F)C(=O)O
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22 g/mol

5-Fluoro-2-morpholinobenzoic acid

CAS No.: 1096880-75-9

Cat. No.: VC2913002

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-morpholinobenzoic acid - 1096880-75-9

Specification

CAS No. 1096880-75-9
Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
IUPAC Name 5-fluoro-2-morpholin-4-ylbenzoic acid
Standard InChI InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Standard InChI Key WNAOSSZZNGQFBY-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)F)C(=O)O
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Physical Properties

5-Fluoro-2-morpholinobenzoic acid (CAS# 1096880-75-9) is characterized by a benzoic acid core with a fluorine atom at the 5-position and a morpholine ring at the 2-position. The compound possesses well-defined physical and chemical properties that contribute to its utility in research settings.

Basic Chemical Information

The compound's fundamental identity can be summarized through the following essential parameters:

Table 1: Basic Chemical Parameters of 5-Fluoro-2-morpholinobenzoic acid

ParameterValue
CAS Number1096880-75-9
IUPAC Name5-fluoro-2-morpholin-4-ylbenzoic acid
Molecular FormulaC₁₁H₁₂FNO₃
Molecular Weight225.22 g/mol
InChIInChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
InChI KeyWNAOSSZZNGQFBY-UHFFFAOYSA-N
Canonical SMILESC1COCCN1C2=C(C=C(C=C2)F)C(=O)O

These parameters provide the foundation for unambiguous identification of the compound across different chemical databases and literature sources .

Physicochemical Properties

The physicochemical characteristics of 5-Fluoro-2-morpholinobenzoic acid influence its behavior in various chemical environments and biological systems:

Table 2: Physicochemical Properties of 5-Fluoro-2-morpholinobenzoic acid

PropertyValueSignificance
LogP1.3605-1.42550Moderate lipophilicity, suggesting balanced membrane permeability
TPSA49.77Topological polar surface area indicating potential for membrane penetration
H-Bond Acceptors3Oxygen and nitrogen atoms capable of accepting hydrogen bonds
H-Bond Donors1Carboxylic acid group capable of donating hydrogen bonds
Rotatable Bonds2Limited conformational flexibility
Storage ConditionsSealed in dry container, 2-8°C or room temperatureStability considerations for research applications

These properties collectively suggest that 5-Fluoro-2-morpholinobenzoic acid possesses characteristics that align with Lipinski's Rule of Five for drug-like molecules, potentially contributing to its interest in pharmaceutical research .

Structural Characteristics and Chemical Reactivity

The unique structural features of 5-Fluoro-2-morpholinobenzoic acid contribute significantly to its chemical reactivity and potential applications in various fields.

Key Structural Elements

The compound contains three functional groups of particular interest:

  • Carboxylic acid group (-COOH): Provides acidic properties and serves as a reactive site for various transformations including esterification, amidation, and salt formation.

  • Fluorine substitution: The fluorine atom at the 5-position enhances metabolic stability, alters electronic properties of the aromatic ring, and can participate in hydrogen bonding interactions.

  • Morpholine ring: This six-membered heterocycle containing both oxygen and nitrogen contributes to the compound's solubility profile and provides a site for potential interactions with biological targets.

The strategic positioning of these functional groups creates a molecule with unique electronic distribution and reactivity patterns .

Chemical Reactivity

The reactivity of 5-Fluoro-2-morpholinobenzoic acid is primarily determined by its functional groups:

  • The carboxylic acid moiety can undergo typical reactions including:

    • Formation of acid chlorides, anhydrides, and esters

    • Conversion to amides through reaction with amines

    • Decarboxylation under appropriate conditions

  • The morpholine ring can participate in:

    • Alkylation at the nitrogen atom

    • Oxidation of the nitrogen to form N-oxides

    • Ring-opening reactions under certain conditions

  • The fluorinated aromatic ring demonstrates modified reactivity compared to non-fluorinated analogs, with:

    • Altered electrophilic aromatic substitution patterns

    • Potential for nucleophilic aromatic substitution, particularly in the presence of strong nucleophiles

    • Modified coordination abilities in metal-catalyzed reactions

Applications and Biological Activity

5-Fluoro-2-morpholinobenzoic acid demonstrates significant potential across multiple application domains, particularly in pharmaceutical research and development.

Research Applications

The compound serves as a valuable building block in organic synthesis due to several factors:

  • Versatile functionalization sites: The carboxylic acid group provides opportunities for derivatization to create more complex molecular structures.

  • Scaffold for structure-activity relationship (SAR) studies: The combination of fluorine substitution and morpholine functionality creates a useful template for exploring how structural modifications affect biological activity.

  • Synthetic intermediate: The compound can serve as an intermediate in the synthesis of more complex bioactive molecules, particularly those targeting specific pharmaceutical applications .

Structure-Activity Relationships

Research on structurally related compounds provides insights into potential structure-activity relationships:

  • The methyl ester derivatives of related compounds have shown improved enzyme inhibitory activity compared to the corresponding carboxylic acids, suggesting that esterification of 5-Fluoro-2-morpholinobenzoic acid might enhance certain biological activities .

  • Replacement of the morpholine oxygen with a carbon atom in related structures resulted in decreased enzyme inhibitory activity, highlighting the importance of the morpholine oxygen for certain biological activities .

  • Substitution of the carboxylic acid group with alternative functionalities such as -CH₂OH or -CHO in related compounds resulted in maintained or improved biological activity, suggesting potential optimization strategies for 5-Fluoro-2-morpholinobenzoic acid derivatives .

ClassificationDetails
Signal WordWarning
GHS PictogramGHS07 (Exclamation mark)
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P330: Rinse mouth
P332+P313: If skin irritation occurs: Get medical advice/attention
P337+P313: If eye irritation persists: Get medical advice/attention
P362+P364: Take off contaminated clothing and wash it before reuse
P403+P233: Store in a well-ventilated place. Keep container tightly closed
P405: Store locked up
P501: Dispose of contents/container in accordance with local/regional/national/international regulations

These hazard and precautionary statements indicate that the compound requires careful handling in laboratory settings .

Related Compounds and Derivatives

5-Fluoro-2-morpholinobenzoic acid belongs to a broader family of fluorinated benzoic acid derivatives with various applications in research and pharmaceutical development.

Structurally Related Compounds

Several compounds share structural similarities with 5-Fluoro-2-morpholinobenzoic acid:

Table 4: Structurally Related Compounds

CompoundCAS NumberKey Structural DifferenceApplications
5-Fluoro-2-methoxybenzoic acid394-04-7Methoxy group instead of morpholine at 2-positionResearch chemical, synthetic intermediate
5-Fluoro-2-picolinic acid107504-08-5Pyridine ring instead of benzene with morpholineSynthetic intermediate for heterocyclic compounds
5-Fluoro-2-methylbenzoic acid33184-16-6Methyl group instead of morpholine at 2-positionBuilding block for APIs, substrate in organic synthesis
5-Fluoro-2-nitrobenzoic acid320-98-9Nitro group instead of morpholine at 2-positionPrecursor for various amino derivatives
5-((E)-3-(Furan-2-yl)acrylamido)-2-morpholinobenzoic acid-(E)-3-(Furan-2-yl)acrylamido group at 5-position instead of fluorineEnzyme inhibitor in research applications

These structural analogs provide valuable context for understanding the chemical space surrounding 5-Fluoro-2-morpholinobenzoic acid and highlight potential avenues for structural modification to enhance specific properties or activities .

Functional Derivatives

Various functional derivatives of 5-Fluoro-2-morpholinobenzoic acid have been explored, with modifications primarily at the carboxylic acid position:

  • Methyl ester derivatives: Demonstrated improved enzyme inhibitory activity compared to the corresponding carboxylic acids.

  • Hydroxymethyl derivatives: Substitution of the carboxylic acid group with a -CH₂OH group maintained biological activity in related structures.

  • Aldehyde derivatives: Replacement of the carboxylic acid with a -CHO group also preserved biological activity in analogous structures.

  • Amide derivatives: Conversion of the carboxylic acid to an amide (-CONH₂) resulted in decreased activity compared to the parent acid in related structures .

These modifications highlight the importance of the carboxylic acid functional group in determining the biological activity profile of these compounds and suggest potential optimization strategies for developing more potent derivatives.

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